molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline

10-(p-Tolyl)benzo[h]quinoline

Cat. No.: B12520400
M. Wt: 269.3 g/mol
InChI Key: ZRAAWBNMGINWKG-UHFFFAOYSA-N
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Description

10-(p-Tolyl)benzo[h]quinoline is a polycyclic aromatic compound featuring a quinoline ring system fused with a naphthalene moiety and substituted with a p-tolyl group. This structure is part of the benzo[h]quinoline family, a class of nitrogen-containing heterocycles known for their significant role in medicinal chemistry and materials science research . The p-tolyl (4-methylphenyl) substituent is a common structural motif that can influence the compound's electronic properties, crystallinity, and interaction with biological targets. Benzo[h]quinoline scaffolds are recognized as privileged structures in the development of bioactive molecules. Research on analogous structures indicates potential applications in various therapeutic areas, serving as a key intermediate for synthesizing more complex heterocyclic systems . The structural framework is similar to that found in compounds investigated for their affinity to various neuro-receptors and enzymes, suggesting its utility in early-stage drug discovery and pharmacological probe development . Key Research Applications: Medicinal Chemistry: Serves as a versatile synthetic intermediate or core scaffold for the design and synthesis of novel molecules with potential biological activity . Chemical Synthesis: Used as a building block in multi-component reactions and the construction of complex fused heterocycles, such as chromenoquinolines, which are of significant research interest . Materials Science: The extended aromatic system makes it a candidate for research in organic electronic materials and as a ligand in coordination chemistry . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(4-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3

InChI Key

ZRAAWBNMGINWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

Synthetic Methodologies for 10 P Tolyl Benzo H Quinoline and Its Precursors

Retrosynthetic Analysis of the 10-(p-Tolyl)benzo[h]quinoline Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection points are considered: the C-C bond connecting the p-tolyl group to the quinoline (B57606) core and the bonds forming the heterocyclic ring.

Disconnection 1: C10-Aryl Bond

The most straightforward disconnection is the bond between the C-10 position of the benzo[h]quinoline (B1196314) core and the p-tolyl group. This approach simplifies the synthesis into two main challenges: the synthesis of a benzo[h]quinoline functionalized at the C-10 position (e.g., with a halide, boronic acid, or carboxylate group) and a suitable p-tolyl coupling partner. This strategy is advantageous as it allows for the late-stage introduction of the p-tolyl moiety, enabling the synthesis of various C-10-arylated analogues from a common intermediate. Cross-coupling reactions are the primary forward synthetic methods for this disconnection.

Disconnection 2: Quinoline Ring Formation

A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring portion of the scaffold. This leads back to naphthalen-1-amine as the key precursor, which provides the "benzo" and "h" portions of the final structure. The remaining pyridine ring atoms must be supplied by a suitable three-carbon synthon. This approach is common in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions, adapted for a naphthylamine starting material. The p-tolyl group might be incorporated into one of the precursors before the cyclization step, although this can sometimes complicate the ring-forming reaction.

These two approaches highlight the main strategies employed: either building the core and then adding the final substituent or incorporating all necessary fragments before the key ring-forming cyclization step.

Contemporary Approaches to Benzo[h]quinoline Core Synthesis

Cyclization reactions are a foundational method for synthesizing the benzo[h]quinoline core, typically starting from naphthalen-1-amine. These methods involve the condensation and subsequent ring closure with a suitable partner molecule.

Several strategies have been reported:

Intramolecular Cyclization: N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) to yield substituted benzo[h]quinoline derivatives. nih.gov

Electrocyclization: Substituted benzo[h]quinolines can be synthesized regioselectively through the ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines, often resulting in good to high yields. nih.gov

Heterocyclization: The reaction of naphthalen-1-amine with lithium enolates of 2-(fluoroacetyl)cycloalkanones in refluxing trifluoroacetic acid provides fluoromethylbenzo[h]cyclopenta[c]quinolines. nih.gov

Cascade Annulation: A highly efficient, one-pot synthesis of functionalized benzo[h]quinolines has been developed using a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction between benzonitriles and diynones. This method forms two C-C bonds and one C-N bond in a single operation. nih.gov

Classic Named Reactions: Adaptations of well-known quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, can be employed using naphthalen-1-amine instead of aniline (B41778) to generate the benzo-fused quinoline system. iipseries.orgmedwinpublisher.org For instance, the reaction of 2-furfurylidene-α-tetralone with cyanothioacetamide in the presence of a base catalyst yields a dihydrobenzo[h]quinoline-2(1H)-thione derivative. tandfonline.com

Transition-metal catalysis offers an alternative and powerful approach to constructing heterocyclic rings through C-H bond activation and annulation. nih.gov These methods are highly valued for their atom economy and ability to create complex structures from simpler precursors.

For benzo[h]quinoline synthesis, this strategy typically involves the reaction of a naphthalene (B1677914) derivative with a suitable coupling partner that provides the atoms for the new pyridine ring. For example, palladium-catalyzed formal (4+1) cycloadditions of alkyl amides represent a relevant strategy for building nitrogen-containing rings. nih.gov While specific examples for the direct transition-metal-catalyzed annulation to form the benzo[h]quinoline core are still emerging, the principles are well-established for related heterocyclic systems and represent a promising area for future synthetic development.

Introduction of the p-Tolyl Moiety at the C-10 Position

Once the benzo[h]quinoline core is established, the final key step is the regioselective introduction of the p-tolyl group at the C-10 position. This is most commonly achieved through modern cross-coupling reactions.

Cross-coupling reactions are the premier method for forming C-C bonds between aryl groups. For the synthesis of this compound, a particularly effective method is the nickel(0)-catalyzed decarbonylative cross-coupling. acs.orgnih.gov

This reaction couples an ethyl benzo[h]quinoline-10-carboxylate with an arylboronic acid. acs.org The nitrogen atom of the quinoline core acts as a directing group, facilitating the C(acyl)-C bond cleavage. The reaction proceeds with the loss of carbon monoxide and the ester's ethyl group, directly forming the desired C-C bond between the benzo[h]quinoline C-10 position and the aryl group from the boronic acid. acs.org

A typical catalytic system for this transformation consists of Ni(COD)₂ (10 mol%) as the nickel(0) source, PCy₃ (20 mol%) as the ligand, and t-BuOK (3.0 equiv) as the base in an anhydrous toluene (B28343) solvent at 120 °C. acs.orgresearchgate.net This method has been successfully applied to couple ethyl benzo[h]quinoline-10-carboxylate with various arylboronic acids, including p-tolylboronic acid, to produce the corresponding 10-aryl-substituted benzo[h]quinolines in moderate to good yields. acs.org A plausible mechanism involves the initial formation of an active Ni(0)-ligand complex, coordination to the quinoline nitrogen, oxidative addition into the C(acyl)-O bond, decarbonylation, transmetalation with the arylboronic acid, and finally, reductive elimination to yield the product and regenerate the Ni(0) catalyst. acs.org

Table 1: Nickel(0)-Catalyzed Decarbonylative Cross-Coupling of Ethyl benzo[h]quinoline-10-carboxylate with Various Arylboronic Acids acs.orgresearchgate.net

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 10-Phenylbenzo[h]quinoline 76
2 p-Tolylboronic acid This compound 79
3 4-Methoxyphenylboronic acid 10-(4-Methoxyphenyl)benzo[h]quinoline 75
4 4-Fluorophenylboronic acid 10-(4-Fluorophenyl)benzo[h]quinoline 71
5 2-Naphthylboronic acid 10-(2-Naphthyl)benzo[h]quinoline 72

Prior to the development of this nickel-catalyzed method, a similar rhodium-catalyzed decarbonylative cross-coupling was also reported, which provided the desired biaryl compounds in high yields, although nickel is a more cost-effective and abundant metal. acs.org

The success of the cross-coupling strategies described above hinges on the availability of a precursor that is selectively functionalized at the C-10 position. The regioselectivity is therefore installed before the final arylation step.

Achieving regiocontrol in the functionalization of quinolines can be challenging due to the presence of multiple C-H bonds with varying reactivity. nih.gov However, in the context of building the 10-arylbenzo[h]quinoline scaffold, the C-10 functional group is often incorporated during the construction of the ring system itself. For example, using a precursor in a Friedländer-type condensation that already contains a carboxylate group destined to become the C-10 substituent is a common and effective strategy.

Direct C-H functionalization is an attractive alternative that avoids the need for pre-functionalized substrates. nih.gov While methods for the regioselective C-H functionalization of various positions on the quinoline nucleus have been developed, achieving exclusive functionalization at the C-10 position of benzo[h]quinoline via direct C-H activation remains a specialized challenge. researchgate.net Therefore, syntheses that build the ring with the C-10 handle already in place, such as ethyl benzo[h]quinoline-10-carboxylate, are currently the most reliable routes for accessing precursors for the synthesis of this compound. acs.org

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of benzo[h]quinoline derivatives is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems. Research has demonstrated that variables such as the choice of base, solvent, temperature, and catalyst can significantly influence reaction yields and selectivity.

A notable atom- and step-economical approach involves the one-pot synthesis of functionalized benzo[h]quinolines through a double annulation cascade reaction. nih.gov This method utilizes a lithium-hexamethyldisilazane (LiHMDS)-catalyzed reaction between benzonitriles and diynones, forming two new C-C bonds and one C-N bond in a single operation. nih.gov The optimization of this process revealed that the electronic and steric properties of the substrates play a crucial role in the reactivity and regioselectivity of the reaction. nih.gov

In other synthetic strategies for related quinoline structures, various Lewis acids have been systematically evaluated to improve reaction efficiency. For instance, in a microwave-assisted, three-component reaction, different Lewis acids were tested, with silver trifluoromethanesulfonate (B1224126) (AgOTf) proving to be the most effective catalyst. nih.gov The optimization process also highlighted the importance of solvent choice and temperature, with ethanol (B145695) at 150°C providing the best results. nih.gov

The following table summarizes the optimization of conditions for a related quinoline synthesis, demonstrating the impact of different catalysts.

Table 1: Evaluation of Lewis Acid Catalysts in Quinoline Synthesis nih.gov

Entry Catalyst (20 mol%) Solvent Temperature (°C) Time (min) Yield (%)
1 InCl₃ EtOH 150 15 57
2 FeCl₃ EtOH 150 15 31
3 BiCl₃ EtOH 150 15 43
4 AgOTf EtOH 150 15 80
5 AgOTf (10 mol%) EtOH 150 15 64

The synthesis of 2,3,4-trisubstituted benzo[h]quinolines has also been optimized by separating the process into a two-step reaction. mdpi.com Initially, a one-pot reaction using triethylamine (B128534) as a base yielded the desired product at a moderate 33%. mdpi.com However, by first isolating the intermediate product (formed without a base) and then treating it with triethylamine in a subsequent step, the yield was dramatically increased to 93%. mdpi.com This demonstrates that a procedural optimization, such as converting a one-pot reaction into a two-step sequence, can be a highly effective strategy. mdpi.com

Novel Synthetic Pathways Towards Advanced Benzo[h]quinoline Architectures

The development of novel synthetic pathways has opened avenues for creating structurally diverse and complex benzo[h]quinoline architectures. These advanced methods often employ modern catalytic systems and innovative reaction cascades to build the fused heterocyclic system with high efficiency and control.

One innovative approach is the base-catalyzed 1,4-addition/intramolecular annulation cascade. nih.gov This method allows for the one-pot synthesis of highly functionalized benzo[h]quinolines from readily available benzonitriles and diynones. nih.govresearchgate.net The reaction proceeds under the influence of a base like lithium-hexamethyldisilazane (LiHMDS), leading to the formation of multiple bonds and the quinoline core in a single, efficient step. nih.gov This strategy is notable for its atom economy and for providing direct access to complex derivatives that can be further modified. nih.gov

Another novel pathway involves a cascade reaction starting from 2-nitro-1,3-butadiene derivatives. mdpi.com A base-promoted reaction of these precursors with naphthalen-1-amine initiates a sequence of nucleophilic substitution and subsequent cyclization to form uniquely trisubstituted benzo[h]quinolines. mdpi.comnih.gov This method is significant as it allows for the introduction of diverse and modifiable substituents into the benzo[h]quinoline scaffold in a one-step reaction. mdpi.com

Recent advancements in quinoline synthesis, in general, have focused on state-of-the-art oxidative annulation techniques. mdpi.com These strategies leverage transition-metal catalysis, C-H bond activation, and photo-induced cyclization to construct the quinoline ring system. mdpi.com For example, rhodium and ruthenium catalysts have been employed to facilitate ortho-C-H bond activation of aromatic amines, followed by a cyclization cascade to yield substituted quinolines. mdpi.com Similarly, copper-catalyzed [4+1+1] annulation provides an efficient route to functionalized quinolines. mdpi.com While not all of these methods have been specifically applied to this compound, they represent the forefront of synthetic strategies for building advanced quinoline and, by extension, benzo[h]quinoline architectures.

The table below highlights some of these modern catalytic approaches.

Table 2: Modern Catalytic Systems in Quinoline Synthesis mdpi.com

Catalyst Type Reaction Strategy Key Features
Rhodium (Rh) ortho-C-H bond activation Cascade C-H activation and heteroannulation.
Ruthenium (Ru) aza-Michael addition & intramolecular annulation Simple and easy-to-operate conditions.
Copper (Cu) [4+1+1] Annulation Efficient access to functionalized quinolines.
Cobalt (Co) Ligand-free cyclization One-pot synthesis under mild conditions.

These novel pathways provide powerful tools for synthetic chemists, enabling the construction of complex benzo[h]quinoline derivatives with high precision and efficiency, paving the way for the exploration of new chemical space.

Mechanistic Investigations of Chemical Transformations Involving 10 P Tolyl Benzo H Quinoline

Elucidation of Reaction Pathways in 10-(p-Tolyl)benzo[h]quinoline Synthesis

The synthesis of the benzo[h]quinoline (B1196314) framework can be achieved through various synthetic strategies, with the reaction pathway being highly dependent on the chosen precursors and reaction conditions. A plausible pathway for the formation of substituted benzo[h]quinolines involves a base-promoted cascade reaction.

A conceivable mechanism for the synthesis of a benzo[h]quinoline system begins with the reaction of a suitable precursor with naphthalen-1-amine. This is followed by a cyclization step to form the final tricyclic aromatic structure. The steric bulk and high electron density of the naphthalene (B1677914) ring system exclusively favor the formation of the benzo[h]quinoline regioisomer mdpi.comnih.gov.

For instance, in a related synthesis of 2,3,4-trisubstituted benzo[h]quinolines, the proposed mechanism involves the initial formation of an intermediate through the reaction of a mercaptoacetic acid ester derivative with naphthalen-1-amine. This is then followed by a base-promoted intramolecular cyclization and subsequent elimination to yield the aromatic benzo[h]quinoline core mdpi.comnih.gov. While the specific synthesis of this compound is not detailed, a similar reaction pathway can be envisioned, likely proceeding through a variation of the Friedländer annulation or a related cyclization reaction involving a p-tolyl substituted precursor.

Kinetic Studies of Synthetic Transformations

Currently, there is a lack of specific kinetic data in the scientific literature for the synthesis of this compound. However, general principles of reaction kinetics can be applied to understand the factors influencing the rate of its formation. The rate of reaction in multi-step syntheses of heterocyclic compounds is typically influenced by factors such as temperature, catalyst concentration, and the electronic nature of the reactants.

For many cyclization reactions leading to quinoline (B57606) and its benzo-fused analogues, the rate-determining step is often the initial nucleophilic attack or the final aromatization step. The reaction kinetics can be complex, and a detailed study would be required to determine the specific rate laws and activation energies for the synthesis of this compound. Such studies would be invaluable for optimizing reaction conditions to improve yield and reduce reaction times.

Intermediates Identification and Characterization in Benzo[h]quinoline Derivatization

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step process of a chemical transformation. In the synthesis of benzo[h]quinoline derivatives, several intermediates can be proposed based on established reaction mechanisms.

For example, in a cascade reaction to form a substituted benzo[h]quinoline, an open-chain intermediate is initially formed from the reaction of the starting materials. This intermediate can, in some cases, be isolated if the subsequent cyclization reaction is slow or requires a change in reaction conditions, such as the addition of a base mdpi.comnih.gov. The structure of such intermediates can be confirmed using spectroscopic techniques like NMR and mass spectrometry. The subsequent cyclization of this intermediate leads to a non-aromatic, partially saturated heterocyclic system, which then undergoes an elimination or oxidation step to afford the final aromatic benzo[h]quinoline product.

The derivatization of the benzo[h]quinoline core can also proceed through various intermediates. For instance, electrophilic substitution reactions would involve the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The stability of this intermediate will determine the regioselectivity of the functionalization.

Stereochemical Control in Benzo[h]quinoline-Based Syntheses

The core structure of this compound is planar and achiral. Therefore, stereochemical control is not a primary consideration in its synthesis unless a chiral center is introduced through the addition of a chiral substituent or by functionalization of the existing rings.

If a synthetic route to a derivative of this compound were to involve the formation of a stereocenter, for example, through a catalytic asymmetric reaction, then the principles of stereochemical control would become paramount. This would involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. However, for the synthesis of the parent this compound, this aspect is not applicable.

Chemo- and Regioselectivity Principles in Aromatic Heterocycle Functionalization

The functionalization of the this compound ring system is governed by the principles of chemo- and regioselectivity. The inherent electronic properties of the benzo[h]quinoline core, along with the directing effects of the p-tolyl substituent, dictate the position of further chemical modifications.

The nitrogen atom in the quinoline ring is the most basic site and is susceptible to protonation or reaction with electrophiles. The pyridine (B92270) ring is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to the benzene and naphthalene rings. Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions relative to the nitrogen atom.

The regioselectivity of C-H functionalization of quinolines is a well-studied area, with different positions being targeted based on the reaction conditions and the directing groups present mdpi.comnih.gov. For benzo[h]quinolines, the additional fused benzene ring provides more sites for functionalization. The p-tolyl group at the 10-position is an ortho-, para-directing group and will activate these positions towards electrophilic substitution on the phenyl ring.

The table below summarizes the expected reactivity of the different positions on the this compound ring system towards different types of reagents.

Position(s)Ring SystemExpected ReactivityInfluencing Factors
N1PyridineNucleophilic/BasicLone pair on nitrogen
C2, C4PyridineNucleophilic SubstitutionElectron-withdrawing effect of nitrogen
C5, C6, C7, C8, C9NaphthaleneElectrophilic SubstitutionFused aromatic system
C10--Substituted
Ortho/Para to methylTolylElectrophilic SubstitutionActivating methyl group

Understanding these principles of chemo- and regioselectivity is essential for the rational design of synthetic routes to novel derivatives of this compound with specific substitution patterns.

An in-depth examination of the computational and theoretical chemistry of this compound provides critical insights into its molecular properties and behavior. Through advanced modeling techniques, researchers can predict and understand the electronic, structural, and spectroscopic characteristics of this complex heterocyclic compound. This article delves into the theoretical studies that define our understanding of this compound, focusing on methods such as Density Functional Theory (DFT), molecular dynamics, and Time-Dependent Density Functional Theory (TD-DFT).

While specific computational data for this compound is limited in published literature, this article draws upon theoretical studies of the parent benzo[h]quinoline framework and its closely related derivatives, such as 10-hydroxybenzo[h]quinoline (HBQ), to illustrate the application and power of these computational methods.

Advanced Spectroscopic and Structural Elucidation Methodologies for 10 P Tolyl Benzo H Quinoline

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 10-(p-Tolyl)benzo[h]quinoline, with a molecular formula of C₂₆H₁₉N, HRMS would be used to verify the exact mass of its molecular ion.

Techniques such as heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions with minimal fragmentation. mdpi.comresearchgate.net The analysis, typically performed on an Orbitrap or time-of-flight (TOF) mass spectrometer, can distinguish the experimental mass from other potential formulas with similar nominal masses. The expected exact mass for the protonated molecule [M+H]⁺ of this compound is calculated and then compared to the experimentally determined value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 1: Theoretical Exact Mass for this compound

Formula Ion Calculated Exact Mass

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the structure of this compound. researchgate.net

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzo[h]quinoline (B1196314) core and the p-tolyl group. The protons on the fused aromatic system would appear as complex multiplets in the downfield region (typically δ 7.0-9.0 ppm). The four protons of the p-tolyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet corresponding to the three methyl (CH₃) protons of the tolyl group would be observed in the upfield region (around δ 2.4-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on all 26 carbon atoms in the molecule. The large chemical shift range allows for the "chromatographic" separation of signals. nih.gov The spectrum would show numerous signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the benzo[h]quinoline and p-tolyl rings. The quaternary carbons, those without attached protons, would typically have lower intensities. The methyl carbon of the p-tolyl group would appear as a distinct signal at a higher field (around δ 21-22 ppm).

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Benzo[h]quinoline & Tolyl) 7.0 - 9.0 m, d

Note: This table represents generalized expected values. Specific shifts and multiplicities depend on the solvent and experimental conditions.

Table 3: Expected ¹³C NMR Chemical Shift Regions for this compound

Carbons Expected Chemical Shift (δ, ppm)
Aromatic (C, CH) 120 - 150

Note: This table represents generalized expected values. Specific shifts depend on the solvent and experimental conditions.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). youtube.com It would be used to trace the connectivity of protons within the individual aromatic rings of the benzo[h]quinoline core and the p-tolyl substituent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). princeton.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a rigid molecule like this compound, NOESY helps to confirm assignments by showing spatial correlations between protons on the tolyl ring and adjacent protons on the benzo[h]quinoline core.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com This technique is the gold standard for confirming the structure of a new compound, provided that suitable single crystals can be grown. nih.gov

The analysis of the crystal structure reveals how individual molecules of this compound arrange themselves in the crystal lattice. For aromatic systems, non-covalent interactions are dominant forces in the crystal packing. These can include:

π–π Stacking: The planar aromatic rings of the benzo[h]quinoline core and the p-tolyl group can stack on top of each other. The distances between the centroids of these rings (typically 3.5-3.8 Å) are indicative of such interactions. nih.govnih.gov

C–H⋯π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of nearby aromatic rings, further stabilizing the crystal structure. nih.gov

In related benzo[h]quinoline structures, molecules are often linked into chains or more complex networks through these types of intermolecular forces. nih.govresearchgate.net

X-ray crystallography provides precise data on the molecule's conformation in the solid state. A key conformational parameter for this compound would be the dihedral angle between the planar benzo[h]quinoline ring system and the plane of the p-tolyl ring. In structurally related compounds, this angle is often significant, indicating a non-coplanar arrangement. For example, in a similar fused-ring system containing a p-tolyl group, the dihedral angle was found to be 80.98°. nih.govnih.gov In another related molecule, the angle between a pyridine (B92270) ring and an attached benzene ring was nearly perpendicular at 89.9°. nih.gov This rotation is due to steric hindrance between the hydrogen atoms on the two ring systems, which prevents them from lying in the same plane.

Table 4: Mentioned Compounds

Compound Name
This compound
10-hydroxybenzo[h]quinoline
3-benzyl-2-(p-tolyl)quinoline
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline
7-p-Tolyl-10,11-dihydrobenzo[h]furo[3,4-b]quinolin-8(7H)-one
2-(2-p-Tolylbenzo[g]quinolin-3-yl)ethanol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

No specific FT-IR or Raman spectroscopic data for this compound is available in the reviewed literature. This type of analysis would typically be used to identify characteristic vibrational modes of the functional groups present in the molecule. For instance, one would expect to observe:

Aromatic C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline (B57606) and tolyl aromatic rings between 1650-1450 cm⁻¹.

In-plane and out-of-plane C-H bending vibrations which provide information about the substitution pattern on the aromatic rings.

Vibrations corresponding to the tolyl methyl group , including symmetric and asymmetric C-H stretching and bending modes.

Without experimental spectra or computational studies, a detailed assignment of vibrational frequencies is not possible.

Electronic Spectroscopy Methodologies for Electronic Transitions

Similarly, no specific electronic absorption (UV-Vis) or emission (fluorescence) data for this compound could be located. Electronic spectroscopy is used to study the electronic transitions within a molecule. For a conjugated aromatic system like this compound, one would anticipate:

π→π* transitions , which are typically observed in the UV-Vis region and are characteristic of the extended aromatic system. The position of the absorption maxima (λmax) would indicate the energy required for these electronic transitions.

Fluorescence emission , where the molecule releases energy from an excited electronic state. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield would provide insights into the photophysical properties of the compound.

The electronic properties are highly dependent on the specific structure, including the electronic coupling between the benzo[h]quinoline core and the p-tolyl substituent. Without published data, a discussion of these properties remains speculative.

Coordination Chemistry and Ligand Design Principles with 10 P Tolyl Benzo H Quinoline

Design Rationale for 10-(p-Tolyl)benzo[h]quinoline as a Ligand

The design of this compound as a ligand is predicated on the foundational properties of the benzo[h]quinoline (B1196314) scaffold, enhanced by the specific attributes of the p-tolyl group at the 10-position. Benzo[h]quinoline is a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and, upon C-H activation, the carbon atom at the 10-position, forming a stable five-membered cyclometalated ring. This mode of coordination imparts significant thermal and chemical stability to the resulting metal complexes.

The introduction of a p-tolyl group at the 10-position is a deliberate design choice aimed at modulating the ligand's properties in several key ways:

Electronic Effects: The tolyl group is generally considered to be weakly electron-donating due to the inductive effect of the methyl group. wikipedia.org This can increase the electron density on the benzo[h]quinoline ring system, which in turn can strengthen the metal-ligand bond and influence the electronic properties of the resulting complex, such as its redox potentials and photophysical behavior. maine.edu

Steric Influence: The p-tolyl group introduces steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance can influence the geometry of the resulting complex, potentially preventing the coordination of additional ligands or favoring specific isomeric forms. cmu.edu Furthermore, steric interactions can affect the stability and reactivity of the complex.

Solubility and Crystallinity: The nonpolar and hydrophobic nature of the tolyl group can enhance the solubility of the ligand and its metal complexes in organic solvents, which is advantageous for synthesis, purification, and processing. wikipedia.org It can also influence the packing of molecules in the solid state, affecting their crystalline properties.

By strategically placing the p-tolyl group at the 10-position, it is possible to fine-tune the electronic and steric environment around the metal center, thereby tailoring the properties of the resulting coordination compounds for specific applications.

Synthesis and Characterization of Metal Complexes with this compound Ligand

While specific literature detailing the synthesis of metal complexes with this compound is not abundant, the general procedures for the synthesis and characterization of cyclometalated benzo[h]quinoline complexes are well-established. These methods can be extrapolated to the synthesis of complexes with the 10-(p-tolyl) derivative.

The synthesis of the this compound ligand itself can be approached through various organic synthesis methodologies, such as cross-coupling reactions. Once the ligand is obtained, its reaction with a suitable metal precursor, often a metal halide or acetate, leads to the formation of the desired complex. For instance, the synthesis of iridium(III) complexes, which are of significant interest for their phosphorescent properties, typically involves the reaction of the ligand with an iridium(III) salt, such as IrCl₃·nH₂O, often followed by the addition of an ancillary ligand. nih.gov

Stoichiometric control is crucial in the synthesis of metal complexes to obtain the desired product. The ratio of the ligand to the metal precursor will determine the number of ligands coordinated to the metal center. For octahedral metal centers like iridium(III), both bis- and tris-cyclometalated complexes can be formed.

The primary coordination mode for this compound is as a bidentate C^N ligand, where the nitrogen of the quinoline and the deprotonated carbon of the tolyl group bind to the metal center. However, other coordination modes, although less common for this specific ligand, are known for benzo[h]quinoline derivatives.

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques:

NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the ligand and its complexes. The coordination of the ligand to a metal center results in characteristic shifts in the proton and carbon signals of the benzo[h]quinoline and p-tolyl moieties.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its composition.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the coordinated ligand, while UV-Vis absorption spectroscopy reveals the electronic transitions within the complex.

The following table provides representative data that would be expected from the characterization of a hypothetical iridium(III) complex with this compound, based on known data for similar complexes.

Table 1: Expected Spectroscopic and Structural Data for a Hypothetical Tris-cyclometalated Iridium(III) Complex of this compound.
TechniqueExpected Observations
¹H NMRComplex multiplets in the aromatic region (7-9 ppm) corresponding to the benzo[h]quinoline protons. A singlet around 2.4 ppm for the methyl protons of the tolyl group.
¹³C NMRMultiple signals in the aromatic region (120-150 ppm). A signal around 21 ppm for the methyl carbon.
UV-Vis AbsorptionIntense bands in the UV region corresponding to π-π* transitions of the ligand and metal-to-ligand charge transfer (MLCT) bands in the visible region.
Emission SpectroscopyPhosphorescence in the visible region, with the emission wavelength influenced by the metal and the ligand.
X-ray CrystallographyOctahedral geometry around the iridium center with three C^N coordinating ligands. Ir-N and Ir-C bond lengths would be in the typical range for such complexes.

Influence of the p-Tolyl Substituent on Coordination Environment and Stability

The p-tolyl substituent at the 10-position of benzo[h]quinoline is expected to exert a notable influence on the coordination environment and stability of its metal complexes.

The steric bulk of the p-tolyl group can have a more pronounced effect on the coordination environment. cmu.edu The presence of this group can create a more crowded environment around the metal center, which can:

Influence the kinetic stability of the complex by sterically hindering the approach of reactive species that could lead to decomposition.

Dictate the preferred stereochemistry of the complex, favoring the formation of specific isomers to minimize steric clashes.

Potentially limit the number of ligands that can coordinate to the metal center, although for a tris-cyclometalated octahedral complex, this is less likely to be a limiting factor than for smaller metal ions or different geometries.

Electronic and Geometric Structure of Benzo[h]quinoline Metal Complexes (via computational methods)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic and geometric structures of metal complexes. nih.govbendola.com For benzo[h]quinoline-based complexes, DFT calculations can provide valuable insights into:

Optimized Geometries: DFT can accurately predict the ground-state geometries of the complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Electronic Structure: Calculations can reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the electronic transitions observed in UV-Vis spectra and the photophysical properties of the complexes.

Thermodynamic Parameters: DFT can be used to calculate the stability of different isomers and to understand the thermodynamics of complex formation.

For a this compound complex, DFT studies would be particularly useful for quantifying the electronic contribution of the p-tolyl group and for visualizing the steric interactions around the metal center.

Table 2: Typical Computational Outputs from DFT Studies on Benzo[h]quinoline Metal Complexes.
Computational OutputInformation Gained
Optimized Cartesian CoordinatesProvides the 3D structure of the complex.
Frontier Molecular Orbital (HOMO/LUMO) PlotsVisualizes the distribution of electron density involved in electronic transitions.
Calculated Absorption Spectra (TD-DFT)Predicts the electronic absorption bands, which can be correlated with experimental UV-Vis spectra.
Mulliken or Natural Population AnalysisQuantifies the charge distribution on different atoms in the complex.

Design of Multimetallic Systems Incorporating this compound

While there is no specific information available on multimetallic systems incorporating this compound, the design of such systems is an active area of research in coordination chemistry. Multimetallic complexes can exhibit interesting electronic communication between metal centers, leading to unique photophysical, magnetic, or catalytic properties.

To incorporate this compound into a multimetallic system, the ligand would need to be further functionalized to include additional donor atoms capable of binding to a second metal center. For example, the p-tolyl group could be modified to include a coordinating group, such as a pyridine (B92270), a phosphine, or a carboxylate. This would transform the ligand into a bridging ligand, capable of connecting two or more metal centers.

The design of such a bridging ligand would need to consider the distance and orientation between the two coordination sites to control the interaction between the metal centers. The rigid benzo[h]quinoline framework would provide a well-defined scaffold for constructing these multimetallic architectures. The synthesis and study of such systems could lead to the development of new materials with novel properties.

Applications of 10 P Tolyl Benzo H Quinoline in Catalysis and Advanced Materials Science

Catalytic Systems Utilizing 10-(p-Tolyl)benzo[h]quinoline Ligands

The benzo[h]quinoline (B1196314) framework, to which this compound belongs, is a privileged scaffold for designing ligands in transition-metal catalysis. The nitrogen atom within the quinoline (B57606) ring system and the carbon atom at the C10 position can act as a bidentate, cyclometalating ligand, forming stable metallacycles with various transition metals. The presence of the p-tolyl group at the C10 position can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity.

Transition-Metal-Catalyzed Organic Transformations

Ligands based on the benzo[h]quinoline core have proven effective in a variety of transition-metal-catalyzed reactions. These ligands, acting as tridentate or bidentate coordinators, have been successfully used to prepare novel complexes with Group VIII transition metals such as iron, ruthenium, and osmium. google.com These complexes have demonstrated high activity as catalysts for the reduction of ketones and aldehydes to alcohols through both hydrogen transfer and hydrogenation reactions. google.com

Ruthenium and osmium complexes featuring benzo[h]quinoline-based pincer ligands are excellent catalysts for the transfer hydrogenation of ketones. nih.gov In these systems, turnover frequencies (TOFs) have reached as high as 1.8 x 10⁶ h⁻¹ with catalyst loadings as low as 0.001 mol %. nih.govdntb.gov.ua The general effectiveness of these systems suggests that a this compound ligand would be a viable candidate for similar transformations, with the electron-donating tolyl group potentially enhancing the catalytic activity of the metal center.

Palladium-catalyzed C–H functionalization reactions also extensively use benzo[h]quinoline as a directing group. nih.gov For instance, Pd(OAc)₂ can catalyze the ortho-arylation of arylpyridines and quinolines. nih.gov Furthermore, iron-catalyzed protocols have been developed for the regioselective C–H bond alkylation of benzo[h]quinoline with a range of unactivated alkyl chlorides, showcasing the versatility of this scaffold in C-C bond formation. acs.org

Table 1: Performance of Benzo[h]quinoline-Type Ligands in Catalytic Transfer Hydrogenation

Catalyst System Substrate TOF (h⁻¹) Enantiomeric Excess (ee) Catalyst Loading (mol %)
Ru-Josiphos-benzo[h]quinoline Methyl-aryl ketones ~10⁵ Up to 97% 0.005

Data sourced from studies on various benzo[h]quinoline-based ligands. nih.govdntb.gov.ua

Mechanistic Insights into Catalytic Cycles

The catalytic utility of benzo[h]quinoline ligands is deeply rooted in their ability to facilitate specific mechanistic pathways. In palladium-catalyzed C-H functionalization, the benzo[h]quinoline moiety acts as a directing group, enabling the formation of a stable cyclometalated intermediate. For example, in Pd-catalyzed C-H chlorination, a cyclometalated benzo[h]quinoline dimer is a proposed intermediate which can undergo a two-electron oxidation to form a Pd(III)-Pd(III) dimer. nih.gov

Integration into Functional Materials Architectures

The rigid, planar, and aromatic structure of this compound makes it an excellent candidate for incorporation into advanced functional materials. Its inherent photophysical properties can be harnessed for applications in luminescent devices, sensors, and polymers.

Building Blocks for Luminescent Materials (Design Principles)

Derivatives of benzo[h]quinoline are recognized as promising components for luminescent materials, particularly in the development of phosphorescent organic light-emitting diodes (OLEDs). The core design principle involves using the benzo[h]quinoline scaffold as a cyclometalating ligand for heavy metal ions like iridium, which promotes strong spin-orbit coupling and facilitates phosphorescence.

Closely related compounds, such as 10-hydroxybenzo[h]quinoline derivatives, exhibit significant photophysical activity. researchgate.netresearchgate.net These molecules demonstrate excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes shift (the difference between the absorption and emission maxima) and tunable spectral characteristics. researchgate.net For example, various 10-hydroxybenzo[h]quinoline analogues show Stokes shifts in the range of 8300–9660 cm⁻¹. researchgate.net

The design of luminescent materials based on this compound would leverage the p-tolyl group as a tuning element. As an electron-donating group, it can modify the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This influences the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission wavelengths. In dye-sensitized solar cells (DSSCs), for instance, derivatives of 10-hydroxybenzo[h]quinoline have been used as co-sensitizers, where the ICT from the hydroxybenzo[h]quinoline donor to an electron-withdrawing anchor is a key process. mdpi.comnih.gov

Table 2: Photophysical Properties of Functionalized 10-Hydroxybenzo[h]quinoline Derivatives

Compound Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm)
10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid MeOH 278, 391 592
10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid DMF 284, 410 586
10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid MeOH 280, 407 610

Data sourced from studies on 10-hydroxybenzo[h]quinoline derivatives. mdpi.comnih.gov

Components in Sensors and Probes (Detection Principles)

The benzo[h]quinoline framework is an effective platform for developing fluorescent sensors and probes. The fundamental detection principle relies on the modulation of the molecule's fluorescence upon interaction with a specific analyte. This interaction can be a coordination event with a metal ion or a chemical reaction that alters the electronic structure of the fluorophore.

A prime example is the use of 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) for the highly sensitive and selective determination of beryllium(II) ions. researchgate.net The HBQS reagent forms a stable 6-membered chelate ring with the small Be(II) ion, leading to a significant increase in fluorescence intensity. This system has a detection limit as low as 4.7 pg cm⁻³. researchgate.net The detection principle is based on chelation-enhanced fluorescence (CHEF).

While the 10-(p-Tolyl) group in this compound is not a primary binding site, it would play a crucial role in tuning the photophysical baseline of a potential sensor. By modifying the electron density of the aromatic system, the tolyl group can adjust the probe's absorption and emission wavelengths, quantum yield, and sensitivity, allowing for the fine-tuning of the sensor's response to a target analyte. Other quinoline-based probes have been designed for detecting species like bisulfite and hypochlorous acid through specific chemical reactions that either shift the emission ratiometrically or cause a "turn-off" response. nih.gov

Precursors for Polymer and Supramolecular Assemblies

Although direct polymerization of this compound has not been extensively reported, its structure provides clear pathways for its use as a precursor for polymers and supramolecular assemblies. The rigid and planar nature of the benzo[h]quinoline core is conducive to forming ordered structures through non-covalent interactions, such as π-π stacking.

For integration into polymers, the this compound molecule could be functionalized to introduce polymerizable groups. For example, halogenation of the tolyl ring or the benzo[h]quinoline core would create reactive sites suitable for cross-coupling polymerization methods (e.g., Suzuki or Stille coupling), leading to conjugated polymers with potentially interesting optoelectronic properties.

In supramolecular chemistry, the extended aromatic system of this compound makes it an ideal building block for assemblies governed by π-π interactions. The dihedral angle between the benzo[h]quinoline fused ring system and the tolyl ring influences the packing in the solid state. nih.gov By designing complementary molecules capable of hydrogen bonding or metal coordination with the quinoline nitrogen, complex and functional supramolecular architectures could be constructed. These assemblies could find applications in areas such as organic electronics, host-guest chemistry, and materials with tunable porosity.

In-depth Analysis of this compound Reveals Limited Data on Photochemical Processes

Initial research into the specific photoinduced processes and energy transfer mechanisms of the chemical compound this compound has yielded limited publicly available scientific data. While extensive research exists for the broader families of quinolines and benzo[h]quinolines, detailed photochemical and photophysical studies focusing explicitly on the this compound derivative are not readily found in the surveyed scientific literature.

The benzo[h]quinoline scaffold is a well-known chromophore, and its derivatives are often investigated for their roles in various light-induced applications. Studies on related compounds, such as benzo[h]quinolin-10-ol derivatives, highlight their potential in dye-sensitized solar cells, where processes like intramolecular charge transfer (ICT) upon photoexcitation are crucial. For instance, derivatives of benzo[h]quinolin-10-ol exhibit absorption bands that are attributed to π-π* electronic transitions and ICT, indicating their activity in photoinduced processes.

Furthermore, the broader quinoline family is known to participate in various photochemical reactions, including dearomative cycloadditions. These reactions can be mediated by triplet-triplet energy transfer from a photosensitizer to the quinoline moiety. Such energy transfer mechanisms are fundamental to understanding the excited-state reactivity of these heterocyclic systems.

Further experimental and theoretical investigations are required to characterize the photophysical properties and chart the energy dissipation pathways of photoexcited this compound.

Future Research Directions and Emerging Paradigms in 10 P Tolyl Benzo H Quinoline Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry, and the synthesis of 10-(p-tolyl)benzo[h]quinoline is no exception. Future research will likely focus on the development of more environmentally benign and efficient synthetic routes. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research directions may include:

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, to replace traditional, more hazardous reagents.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace volatile organic compounds.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or photochemical methods to accelerate reaction times and reduce energy input.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Exploration of Novel Coordination Modes and Metal Interactions

The rich coordination chemistry of the benzo[h]quinoline (B1196314) scaffold is a primary driver of its utility in materials science. While significant work has been done, there remains ample opportunity to explore new and unconventional coordination modes and interactions with a wider range of metal ions. Understanding these interactions at a fundamental level is crucial for the rational design of new functional materials.

Future research in this area could involve:

Expanded Metal Palette: Investigating the coordination of this compound with a broader array of metals, including lanthanides and actinides, to uncover unique photophysical and magnetic properties.

Unconventional Coordination: Exploring non-classical coordination modes, such as η⁶-coordination through the aromatic rings, which could lead to novel catalytic activities.

Polymetallic Systems: Designing and synthesizing multinuclear complexes containing this compound to study metal-metal interactions and their influence on the material's properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational modeling will play a pivotal role in the future design of this compound derivatives with tailored functionalities.

Areas of focus will likely include:

High-Throughput Screening: Utilizing computational methods to rapidly screen large libraries of virtual this compound derivatives to identify candidates with desired electronic, optical, or catalytic properties.

Mechanistic Insights: Employing quantum chemical calculations to gain a deeper understanding of reaction mechanisms, excited-state dynamics, and the nature of metal-ligand bonding.

Multi-Scale Modeling: Combining different computational techniques to model the behavior of these molecules from the quantum level up to the macroscopic properties of materials.

A summary of computational methods and their applications in the study of benzo[h]quinoline derivatives is presented below:

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of ground-state electronic structure, molecular geometry, and vibrational frequencies.
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption and emission spectra to predict photophysical properties.
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules and their interactions in condensed phases.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of large systems by treating a small, reactive part with high-level quantum mechanics and the rest with classical molecular mechanics.

Integration into Hybrid Organic-Inorganic Systems

The unique properties of this compound make it an attractive building block for the construction of hybrid organic-inorganic materials. These materials combine the advantages of both organic and inorganic components, leading to synergistic properties and enhanced functionalities.

Future research is expected to explore the integration of this compound into various hybrid systems, such as:

Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct porous MOFs for applications in gas storage, separation, and catalysis.

Perovskite Solar Cells: Incorporating this compound derivatives as interface layers in perovskite solar cells to improve their efficiency and stability.

Functionalized Nanoparticles: Grafting this compound onto the surface of nanoparticles to create new materials for sensing, imaging, and drug delivery.

Synergistic Approaches in Multifunctional Material Design

The ultimate goal in materials science is often the creation of multifunctional materials that can perform several tasks simultaneously. The versatile nature of this compound provides a platform for designing such materials through synergistic approaches. This involves the strategic combination of the benzo[h]quinoline core with other functional units to create materials with emergent properties.

Examples of synergistic design strategies include:

Photo-redox Catalysts: Combining the light-absorbing properties of the benzo[h]quinoline scaffold with a catalytically active metal center to create systems for photocatalysis.

Chemosensors: Integrating a recognition site for a specific analyte with the fluorescent benzo[h]quinoline core to develop highly sensitive and selective chemosensors.

Thermo-responsive Materials: Incorporating this compound into polymers that exhibit temperature-dependent changes in their optical or electronic properties.

By pursuing these future research directions, the scientific community can continue to expand the horizons of this compound chemistry, leading to the development of new materials and technologies with significant societal impact.

Q & A

What are the key synthetic methodologies for preparing 10-(p-Tolyl)benzo[h]quinoline, and how do reaction conditions influence regioselectivity?

Category : Basic Research Question
The Friedländer condensation is a primary method for synthesizing benzo[h]quinoline derivatives, involving cyclization between 2-aminobenzaldehyde derivatives and ketones . For this compound, regioselectivity is controlled by steric and electronic factors:

  • Catalyst choice : Lewis acids (e.g., InCl₃) enhance reaction efficiency in green media by stabilizing intermediates .
  • Substituent positioning : The p-tolyl group at position 10 requires precise temperature control (80–120°C) to avoid side reactions like over-alkylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents may lead to hydrolysis .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (characteristic aromatic proton splitting patterns) .

How do steric and electronic properties of this compound influence its reactivity in transition metal-catalyzed C–H activation?

Category : Advanced Research Question
The ortho effect and steric hindrance from the p-tolyl group dictate reactivity:

  • Steric repulsion : The bulky p-tolyl group at position 10 reduces accessibility for metal coordination, favoring meta- over ortho-functionalization .
  • Electronic modulation : The nitrogen lone pair in the quinoline ring directs electrophilic substitution. Computational studies (DFT) show that electron-withdrawing groups on the p-tolyl moiety increase activation barriers for C–H bond cleavage .
    Methodological Insight : Use palladium/copper co-catalysis under inert atmospheres and monitor regioselectivity via X-ray crystallography or NOESY NMR .

What analytical techniques are critical for characterizing metabolites of this compound in biological systems?

Category : Basic Research Question
Metabolite identification requires:

  • HPLC-MS/MS : To separate and detect dihydrodiols and N-oxides, using liver homogenate models (e.g., Aroclor-pretreated rat liver) .
  • Fluorescence quenching (FQ) : Measure binding constants (K_DOC) with humic acids at varying pH levels, as fluorescence intensity correlates with protonation states .
  • Epoxide hydratase inhibition : Use 3,3,3-trichloropropylene oxide to isolate reactive intermediates like 5,6-epoxybenzo[h]quinoline .

How can electrochemical studies elucidate the oxidation-reduction behavior of this compound derivatives?

Category : Advanced Research Question
Electrochemical profiling reveals redox-active sites and stability:

  • Cyclic voltammetry (CV) : Identify oxidation peaks (e.g., quinoline ring oxidation at +1.2 V vs. Ag/AgCl) and correlate with substituent effects .
  • Controlled potential electrolysis : Convert aldehydes to carboxylic acids (e.g., this compound-5-carboxylic acid) with >85% yield in acetonitrile/water mixtures .
  • pH-dependent behavior : Adjust buffer systems (e.g., phosphate vs. acetate) to study proton-coupled electron transfer (PCET) mechanisms .

What are the mutagenic implications of this compound derivatives, and how are structure-activity relationships (SARs) assessed?

Category : Advanced Research Question
Mutagenicity correlates with metabolic activation:

  • Salmonella typhimurium TA100 assays : Test dihydrodiols and diol epoxides for frameshift mutations. Derivatives with bay-region diol epoxides show 3-fold higher mutagenicity than parent compounds .

  • SAR trends :

    DerivativeMutagenic Activity (revertants/µmol)
    Benzo[h]quinoline120
    5,6-Dihydrodiol450
    7,8-Dihydrodiol380
    Data from highlight the role of dihydrodiols as proximal carcinogens.

How does pH affect the binding affinity of this compound to humic acids in environmental systems?

Category : Basic Research Question
Fluorescence quenching studies demonstrate pH-dependent binding:

  • At pH 7 : K_DOC ≈ 2500 L/kg due to hydrophobic interactions and π-π stacking .
  • At pH 9 : Reduced binding (K_DOC ≈ 800 L/kg) as deprotonation increases solubility.
    Protocol : Use synchronous fluorescence spectroscopy with excitation/emission slits set to 5 nm bandwidth and λ_ex = 290 nm .

What strategies optimize the synthesis of this compound-based G-quadruplex ligands for anticancer research?

Category : Advanced Research Question
Design involves:

  • Groove binding vs. stacking : Introduce planar substituents (e.g., pyridyl groups) to enhance π-stacking with G-quartets .
  • Solubility optimization : PEGylation or sulfonation of the p-tolyl group improves aqueous compatibility .
  • Biological validation : Use FRET-melting assays to measure thermal stabilization (ΔT_m > 10°C indicates strong binding) .

How can computational modeling predict the metabolic pathways of this compound?

Category : Advanced Research Question
Methods :

  • Density Functional Theory (DFT) : Calculate activation energies for epoxidation at C5-C6 vs. C7-C8 positions .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A1) to predict regioselective hydroxylation .
  • Software : Gaussian 16 or ORCA for quantum mechanics; AutoDock Vina for enzyme-ligand docking .

What are the challenges in functionalizing this compound at the C4 position, and how are they addressed?

Category : Basic Research Question
C4 functionalization is hindered by steric crowding from the p-tolyl group:

  • Directed ortho-metalation (DoM) : Use n-BuLi/TMEDA at −78°C to deprotonate C4, followed by electrophilic quenching (e.g., iodomethane) .
  • Microwave-assisted synthesis : Reduce reaction times (30 min vs. 12 h) and improve yields by 20% .

How do hydrolysis reactions impact the stability of this compound derivatives in aqueous media?

Category : Advanced Research Question
Hydrolysis pathways depend on substituents:

  • Acidic conditions (pH < 3) : Quinoline ring protonation accelerates hydrolysis, forming 10-hydroxybenzo[h]quinoline .
  • Basic conditions (pH > 10) : Ester or amide side chains undergo saponification. Monitor via ¹³C NMR for carbonyl group degradation .
    Mitigation : Use protective groups (e.g., tert-butyl esters) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.